![molecular formula C23H16N6O4S B11182518 5-(4-nitrobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11182518.png)
5-(4-nitrobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. The initial step often includes the formation of the triazinoindole core through cyclization reactions. Subsequent steps involve the introduction of nitrophenyl groups and the sulfanyl linkage. Common reagents used in these reactions include nitrobenzene derivatives, sulfur-containing compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield nitro derivatives, while reduction reactions produce amino derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an antimicrobial agent . Similar compounds have shown significant antibacterial activity against various pathogens. For instance, derivatives of triazinoindole frameworks have been studied for their effectiveness against Gram-positive and Gram-negative bacteria. The nitro group in the structure is often linked to increased biological activity, suggesting that this compound could also possess similar properties.
Anticancer Research
Compounds with similar structural motifs have been investigated for their anticancer properties. The triazinoindole framework may interact with specific cellular pathways involved in cancer proliferation. Preliminary studies indicate that modifications of similar compounds can lead to significant cytotoxic effects on cancer cell lines.
Synthetic Chemistry
The synthetic versatility of 5-(4-nitrobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole allows for further derivatization. This can lead to the development of new compounds with tailored biological activities. The presence of multiple functional groups facilitates various chemical reactions, including nucleophilic substitutions and coupling reactions.
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of related compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited zones of inhibition ranging from 10 mm to 30 mm depending on their substituents and concentrations used in the assays .
Anticancer Potential
Research has shown that derivatives of triazinoindoles can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that certain modifications led to enhanced potency against breast and lung cancer cell lines .
Mechanism of Action
The mechanism of action of 5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The nitrophenyl groups and the triazinoindole core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
5-[(4-nitrophenyl)methyl]-3-{[(4-nitrophenyl)methyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific structural features, including the triazinoindole core and the presence of nitrophenyl groups
Biological Activity
5-(4-nitrobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties and mechanisms of action based on various studies.
- Molecular Formula : C23H16N6O4S
- Molecular Weight : 472.47594
- CAS Number : 377056-60-5
Antimalarial Activity
Research has demonstrated that derivatives of triazino[5,6-b]indole exhibit significant antimalarial properties. A study evaluated the in vitro antimalarial activities of various triazino derivatives against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The presence of specific substituents, such as trifluoromethyl groups, was associated with enhanced activity compared to unsubstituted analogues .
Antitumor Activity
The compound has shown promise in cancer treatment. It has been reported to inhibit SIRT2, a member of the sirtuin family involved in cancer progression and neurodegenerative diseases. This inhibition suggests potential therapeutic applications in glioma, bladder carcinoma, non-small cell lung cancer, and breast cancer. In vitro studies indicated that certain derivatives could achieve over 50% inhibition at concentrations around 100 μM .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It has been suggested that it could be beneficial in treating neurodegenerative diseases such as Huntington's and Parkinson's disease due to its selective inhibition of SIRT2 .
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- SIRT2 Inhibition : The compound selectively inhibits SIRT2, which is implicated in various cellular processes including cell cycle regulation and apoptosis. This inhibition can lead to reduced tumor growth and improved neuroprotection.
- Antimicrobial Properties : Some studies have indicated that related compounds exhibit antimicrobial activity against various pathogens, suggesting a broader spectrum of biological activity beyond antimalarial and anticancer effects .
Case Studies and Research Findings
Properties
Molecular Formula |
C23H16N6O4S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
5-[(4-nitrophenyl)methyl]-3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C23H16N6O4S/c30-28(31)17-9-5-15(6-10-17)13-27-20-4-2-1-3-19(20)21-22(27)24-23(26-25-21)34-14-16-7-11-18(12-8-16)29(32)33/h1-12H,13-14H2 |
InChI Key |
HTLIYDYJMGVNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC4=CC=C(C=C4)[N+](=O)[O-])N=C(N=N3)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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